8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride is a synthetic compound belonging to the class of triazolopyrimidines. This compound is notable in medicinal chemistry for its potential biological activities, particularly its anticancer properties. The unique structure features a fluorine atom, a piperazine ring, and a triazolopyrimidine core, which contribute to its distinctive chemical and biological properties.
The compound is cataloged under the Chemical Abstracts Service number 2173089-88-6 and can be found in databases such as PubChem and BenchChem, which provide detailed chemical information and synthesis routes.
8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride is classified as a heterocyclic compound, specifically within the subcategory of triazolopyrimidines. Its structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology.
The synthesis of 8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice (often polar aprotic solvents like dimethylformamide), and reaction time to optimize yield and purity.
The molecular formula for 8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride is C9H11FN6·2ClH. The InChI key for this compound is GOHFOERDNVVHSR-UHFFFAOYSA-N, which provides a unique identifier for chemical substances in databases.
The structural features include:
8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride participates in several chemical reactions:
The specific conditions under which these reactions occur can significantly affect the yield and purity of the final product. Reaction optimization often involves adjusting parameters such as solvent polarity and temperature.
The mechanism of action for 8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride primarily involves its interaction with specific enzymes and proteins within cellular pathways:
Research indicates that this compound may have applications in treating diseases characterized by excessive inflammation or uncontrolled cell growth.
The physical properties of 8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride include:
Chemical properties involve stability under various conditions (e.g., temperature and pH), reactivity with nucleophiles or electrophiles, and potential interactions with biological macromolecules.
8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride has several applications in scientific research:
This compound exemplifies the ongoing research efforts aimed at discovering novel therapeutic agents through innovative synthetic methods and detailed mechanistic studies.
The design of 8-fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride exemplifies strategic bioisosteric replacement in medicinal chemistry. Triazolopyrimidines serve as purine bioisosteres, mimicking the hydrogen-bonding patterns of endogenous purines while conferring superior metabolic stability. This scaffold retains the key pharmacophoric elements of purines—specifically, the N1, C2, and N3 positions—but replaces the metabolically labile imidazole ring with a triazole moiety. This modification reduces susceptibility to enzymatic degradation, particularly by aldehyde oxidase, which commonly limits the bioavailability of purine-based drugs [4] [8].
The triazolopyrimidine core enables versatile synthetic elaboration through regioselective substitutions. As demonstrated in antimalarial drug discovery, the 5- and 7-positions readily accommodate diverse aryl and alkylamino groups, allowing fine-tuning of target affinity and physicochemical properties. For example, naphthylamine substitutions at position 7 yield PfDHODH inhibitors with sub-100 nM IC50 values, while maintaining >1,000-fold selectivity over human enzymes [2]. The bioisosteric approach also facilitates molecular weight reduction compared to bicyclic purines, enhancing ligand efficiency [6].
Table 1: Bioisosteric Replacements in Heterocyclic Drug Design
Purine Position | Classical Bioisostere | Triazolopyrimidine Equivalent | Advantages |
---|---|---|---|
N1-C2-N3 | Imidazole | 1,2,4-triazole | Enhanced metabolic stability |
C6 | Amino group | Piperazine at C5 | Improved solubility via salt formation |
C8 | Hydrogen | Fluorine | Electronic modulation, increased membrane permeability |
N9 | Ribose attachment | Variable substituents at N1/N4 | Tunable pharmacokinetics |
Fluorine substitution at the 8-position of the triazolopyrimidine scaffold induces multifaceted improvements in drug-target interactions. The fluorine atom’s strong electronegativity (Pauling scale: 3.98) withdraws electron density from the pyrimidine ring, enhancing hydrogen-bond acceptor capacity at adjacent nitrogen atoms. This effect increases binding affinity for enzymes like PfDHODH, where the triazolopyrimidine core stacks against FMN cofactors through π-π interactions [2]. Fluorine also reduces basicity (pKa shift from 3.5 to 2.8), improving membrane permeability and blood-brain barrier penetration—critical for CNS-targeted therapeutics [7]. Additionally, fluorine blocks oxidative metabolism at the C8 position, extending plasma half-life [4].
The piperazine moiety at C5 serves as a cationic anchor, enabling salt formation (e.g., dihydrochloride) for enhanced aqueous solubility. The piperazine’s basic nitrogen (pKa ~9.5) protonates under physiological conditions, facilitating ionic interactions with aspartate or glutamate residues in target proteins. In PfDHODH inhibitors, piperazine analogues show 3–5-fold higher cellular uptake than non-basic counterparts, directly correlating with improved whole-cell antimalarial activity (EC50 = 0.32 μM vs. >10 μM) [2] [6]. The flexibility of the piperazine ring further allows conformational adaptation within binding pockets, as confirmed by X-ray crystallography of related complexes [6].
Table 2: Impact of Fluorine and Piperazine on Drug Properties
Property | Fluorine Effect | Piperazine Effect |
---|---|---|
Lipophilicity | logP reduction by 0.5–1 unit | logP increase mitigated by salt formation |
Solubility | No direct improvement | >10-fold increase in HCl salt form |
Target Affinity | KI improved 2–4 fold vs. H-analogue | KD enhanced via ionic interactions |
Metabolic Stability | Resistance to CYP3A4 oxidation at C8 | Reduced hepatic clearance |
Membrane Permeability | Papp increased 30–50% | pH-dependent absorption |
Triazolopyrimidines exhibit distinct pharmacological advantages over purine analogues. Unlike natural purines, which rely on salvage pathways, triazolopyrimidines evade substrate recognition by purine-metabolizing enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This evasion enables selective targeting of pathogen-specific pathways—exemplified by Plasmodium parasites, which lack pyrimidine salvage enzymes and depend entirely on de novo synthesis [2] [4].
Structurally, triazolopyrimidines offer superior synthetic accessibility via three-step routes (e.g., condensation of aminotriazoles with β-ketoesters), whereas purine synthesis often requires protected glycosylation steps. The triazolopyrimidine scaffold also permits broader structural diversification: the 5-position accommodates diverse secondary amines (e.g., piperazine), while purine C6 substitutions are sterically constrained [4] [8].
In target engagement, triazolopyrimidines demonstrate enhanced selectivity for adenosine receptors. The [1,2,4]triazolo[4,3-c]pyrimidine isomer in 8-fluoro-5-piperazin-1-yl derivatives optimally positions the fluorine and piperazine for A2A receptor binding, achieving 100-fold higher selectivity over A1 receptors compared to C8-unsubstituted purines [8]. This selectivity arises from fluorine’s ability to occupy a hydrophobic subpocket inaccessible to bulkier purine C8 substituents.
Table 3: Triazolopyrimidine vs. Purine Pharmacological Profiles
Parameter | Triazolopyrimidines | Purines |
---|---|---|
Metabolic Stability | t1/2 > 120 min (human hepatocytes) | t1/2 < 30 min |
Target Affinity Range | KI = 0.015–45 nM (enzyme targets) | KI = 50–500 nM |
Synthetic Steps | 3–5 linear steps | 5–7 multistep routes |
Structural Diversity | >50 commercially available building blocks | Limited by protecting group chemistry |
Selectivity Index | >1,000-fold (vs. human orthologs) | 10–100-fold |
The strategic incorporation of fluorine and piperazine transforms the triazolopyrimidine scaffold into a versatile pharmacophore with optimized pharmacokinetic and pharmacodynamic properties. Future designs should exploit crystallographic data to further refine substituent geometry for emerging targets in oncology and infectious diseases [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: